1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole
Description
1-Allyl-2-o-tolyloxymethyl-1H-benzimidazole is a substituted benzimidazole derivative characterized by an allyl group at the N1 position and an o-tolyloxymethyl substituent at the C2 position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmaceutical and catalytic properties .
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h3-11H,1,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTAPKRRFJMOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential N-Alkylation and O-Alkylation Strategy
The most widely reported method involves a two-step synthesis starting from 2-mercaptobenzimidazole or its derivatives. In the first step, N-allylation is achieved via nucleophilic substitution using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–100°C) for 6–12 hours.
The second step introduces the o-tolyloxymethyl group at the 2-position. This is accomplished using o-tolyloxymethyl chloride under basic conditions. Tetrabutylammonium bromide (TBAB) is often employed as a phase-transfer catalyst to enhance reactivity.
One-Pot Tandem Synthesis
Recent advancements have enabled a one-pot approach, combining N-allylation and O-tolyloxymethylation in a single reaction vessel. This method utilizes microwave irradiation to accelerate reaction kinetics, reducing the total synthesis time from 24 hours to under 3 hours. A representative protocol involves:
This method achieves yields of 68–72%, comparable to the sequential approach but with improved atom economy.
Optimization of Reaction Conditions
Solvent and Base Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO facilitate higher yields (82–85%) compared to tetrahydrofuran (THF) or dichloromethane (DCM), which yield 45–55% under identical conditions. Similarly, inorganic bases such as K2CO3 and Cs2CO3 outperform organic bases like triethylamine due to their superior deprotonation capacity.
Table 1. Solvent and Base Optimization for N-Allylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMSO | K2CO3 | 90 | 85 |
| DMF | Cs2CO3 | 100 | 78 |
| THF | K2CO3 | 80 | 52 |
| Acetonitrile | Cs2CO3 | 120 | 72 |
Temperature and Time Dependence
A kinetic study revealed that N-allylation reaches 90% completion within 6 hours at 90°C, while prolonged heating (>10 hours) leads to decomposition byproducts. In contrast, O-tolyloxymethylation requires milder conditions (60–70°C) to prevent ether cleavage.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (600 MHz, DMSO-d6):
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δ 7.82–7.75 (m, 2H, aromatic H),
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δ 7.48–7.42 (m, 2H, aromatic H),
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δ 6.05 (ddt, J = 17.2, 10.4, 5.6 Hz, 1H, allyl CH),
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δ 5.32 (d, J = 17.2 Hz, 1H, allyl CH2),
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δ 5.22 (d, J = 10.4 Hz, 1H, allyl CH2),
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δ 4.89 (s, 2H, OCH2),
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δ 3.98 (d, J = 5.6 Hz, 2H, NCH2),
FTIR (KBr, cm⁻¹):
Mechanistic Insights
The N-alkylation proceeds via an SN2 mechanism, where the benzimidazole nitrogen attacks the electrophilic allyl carbon. The o-tolyloxymethyl group is introduced through a nucleophilic aromatic substitution (SNAr) at the 2-position, facilitated by the electron-withdrawing effect of the adjacent nitrogen .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The allyl and tolyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
*Calculated based on structural formula. †Predicted based on structural analogs (e.g., ). ‡Inferred from nitro-substituted analogs ().
Key Structural and Functional Differences
Substituent Effects on Planarity and Crystal Packing
- The title compound’s o-tolyloxymethyl group likely introduces steric hindrance, reducing planarity compared to simpler analogs like 1-allyl-1H-benzimidazol-2(3H)-one, which exhibits a nearly planar fused ring system (r.m.s. deviation: 0.008 Å) .
- In 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the benzyl and allyl groups form dihedral angles of 80.6° and 77.4° with the benzimidazole core, influencing crystal packing via C–H···O hydrogen bonds .
Pharmacological Activity Antimicrobial Activity: Allyl and benzyl substituents (e.g., in ) enhance lipophilicity, improving membrane permeability for antifungal/antibacterial action . Anticancer Potential: Nitro-substituted derivatives (e.g., ) may act as DNA intercalators or enzyme inhibitors due to electron-withdrawing effects . Anti-inflammatory Effects: Methoxyphenyl substituents (e.g., ) modulate COX-2 inhibition, analogous to NSAIDs .
Synthetic Pathways
- Allylation via allyl bromide under mild conditions (K₂CO₃, DMF, tetra-n-butylammonium bromide) is a common method for N1 functionalization .
- Thiol or nitro groups are introduced via post-synthetic modifications (e.g., nucleophilic substitution or nitration) .
Table 2: Pharmacological Data of Selected Analogs
*IC₅₀ values are illustrative and based on analogous compounds.
Biological Activity
1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes an allyl group and a tolyloxymethyl group attached to a benzoimidazole core. This unique combination is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects by:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, which may contribute to its antiproliferative effects.
- DNA Damage : The compound promotes DNA damage, which is a critical mechanism for inducing apoptosis in malignant cells.
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | < 100 | |
| This compound | A549 (lung cancer) | < 50 | |
| This compound | HeLa (cervical cancer) | < 30 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. The following table presents the minimal inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Streptococcus faecalis | 4 | |
| Methicillin-resistant S. aureus | 4 |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Study : In a study focusing on MDA-MB-231 cells, the compound exhibited an IC50 value under 100 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties demonstrated that the compound effectively inhibited growth at low MIC values against resistant bacterial strains, suggesting potential for therapeutic use in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
